molecular formula C6H8Cl2O4 B8723394 Bis(2-chloroethyl) oxalate CAS No. 7208-92-6

Bis(2-chloroethyl) oxalate

Cat. No. B8723394
M. Wt: 215.03 g/mol
InChI Key: SBMXVRZZQIZQIZ-UHFFFAOYSA-N
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Patent
US04973714

Procedure details

A suspension of 24.0 g (0.50 mol) of 50% NaH in mineral oil in 100 mL of diglyme was treated with a solution of 47.0 g (0.50 mol) of phenol in 50 mL of diglyme. The resulting mixture was stirred overnight, and then charged into a 400 mL metal tube along with 53.8 g (0.25 mol) of bis(2-chloroethyl) oxalate and 50 g (0.50 mol) of tetrafluoroethylene. The resulting reaction mixture was agitated for 12 hr, and then shaken with 1 L of cold water, after which layers formed. The lower layer, which was a mixture of solid and oil, was dissolved in 900 mL of ether to give an ether solution which was dried over CaSO4, filtered, and concentrated to 200 mL. Addition of 50 mL of petroleum ether to the concentrated ether solution caused precipitation of a crystalline product which was filtered off and rinsed to give 59.1 g of crystalline 2,2'-bi(2-[ 2-phenoxytetrafluoroethyl[-1,3-dioxolane), m.p. 102°-103°. The filtrate was cooled to obtain a second crop of crystals, m.p. 92°-97°, to give a total of 64.5 g (49% yield) of the bisketal. An analytical sample , m.p. 102.5°-103.5°, was obtained by recrystallization of some of the product from tetrahydrofuran/petroleum ether mixed solvent. The IR (KBr) and NMR (acetone-d6) spectra of the product were consistent with the structure. Anal.: Calcd for C22H18F8O6 : C, 49.82; H, 3.42; F, 28.66. Found C, 50.02; H, 3.47; F, 28.68.
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1(O)C=CC=CC=1.[C:10]([O:18][CH2:19][CH2:20]Cl)(=[O:17])[C:11]([O:13][CH2:14][CH2:15]Cl)=[O:12].FC(F)=C(F)F>COCCOCCOC.CCOCC.O>[CH2:14]1[O:13][CH:11]([CH:10]2[O:18][CH2:19][CH2:20][O:17]2)[O:12][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
Quantity
53.8 g
Type
reactant
Smiles
C(C(=O)OCCCl)(=O)OCCCl
Name
Quantity
50 g
Type
reactant
Smiles
FC(=C(F)F)F
Step Four
Name
Quantity
900 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was agitated for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
after which layers formed
ADDITION
Type
ADDITION
Details
a mixture of solid and oil
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over CaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 200 mL
ADDITION
Type
ADDITION
Details
Addition of 50 mL of petroleum ether to the concentrated ether solution
CUSTOM
Type
CUSTOM
Details
precipitation of a crystalline product which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
rinsed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1COC(O1)C2OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: CALCULATEDPERCENTYIELD 161.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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